molecular formula C11H10BrNO2 B1416997 Methyl 5-bromo-3-cyano-2-methylphenylacetate CAS No. 1806061-87-9

Methyl 5-bromo-3-cyano-2-methylphenylacetate

Cat. No.: B1416997
CAS No.: 1806061-87-9
M. Wt: 268.11 g/mol
InChI Key: OCZZSFYLWQCTRC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-cyano-2-methylphenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 5-bromo-2-methylbenzonitrile with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-2-methylphenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 5-bromo-3-amino-2-methylphenylacetate.

    Ester Hydrolysis: Formation of 5-bromo-3-cyano-2-methylphenylacetic acid.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-methylphenylacetate depends on its specific application. In chemical reactions, the bromine atom and cyano group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the cyano group can undergo reduction or other transformations. The ester group can be hydrolyzed to release the corresponding acid, which can further react with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-cyano-3-methylphenylacetate
  • Methyl 5-chloro-3-cyano-2-methylphenylacetate
  • Methyl 5-bromo-3-cyano-2-ethylphenylacetate

Uniqueness

Methyl 5-bromo-3-cyano-2-methylphenylacetate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a bromine atom and a cyano group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(5-bromo-3-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-8(5-11(14)15-2)3-10(12)4-9(7)6-13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZZSFYLWQCTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C#N)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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